molecular formula C10H10BrNO3 B1372892 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid CAS No. 941692-27-9

5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Cat. No. B1372892
CAS RN: 941692-27-9
M. Wt: 272.09 g/mol
InChI Key: INYKESVAFKSNMJ-UHFFFAOYSA-N
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Description

“5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid” is a chemical compound . It belongs to the class of compounds known as coumarins or benzopyran-2-ones . These are a group of naturally occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin heterocycles, including “5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid”, has been a subject of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular formula of “5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid” is C10H10BrNO3 . It is a type of oxygen-containing heterocycle .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of CCR5 Antagonists : A practical method was developed for synthesizing a CCR5 antagonist, involving 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives. This process is significant for creating orally active CCR5 antagonists, which are crucial in medicinal chemistry (Ikemoto et al., 2005).

  • Synthesis of Enantiomerically Pure Aminochromans : This compound has been synthesized from serine, involving a radical cyclization step. The enantiomeric purity of the final aminochroman derivatives was confirmed, highlighting its significance in creating specific and potent medicinal compounds (Pavé et al., 2003).

Chemical Synthesis Techniques

  • Hetero-Diels-Alder Reactions : Studies on hetero-Diels-Alder reactions involving derivatives of 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid have been conducted. These reactions are crucial for synthesizing various complex organic compounds (Zhuo et al., 1995).

  • Formation of Highly Substituted Dihydropyrans : Research includes the enantioselective formation of substituted dihydropyrans from α,β-unsaturated aldehydes and α-bromo-(trifluoromethyl)-enones, using aminocatalysts. This provides a pathway to a broad scope of highly substituted compounds (Donslund et al., 2015).

Pharmacological Research

  • Synthesis of Antiallergic Compounds : Some 4H,5H-pyrano[3,2-c][1]benzopyran-4-one derivatives were synthesized for their potential antiallergic properties. These derivatives showed varying degrees of activity, indicating their potential use in allergy treatment (Philipp et al., 1980).

  • Cytotoxic Activity in Acronycine Analogues : Research has been conducted on the synthesis and cytotoxic activity of acronycine analogues, indicating the potential of these compounds in cancer therapy (Bongui et al., 2005).

properties

IUPAC Name

5-amino-6-bromo-3,4-dihydro-2H-chromene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-4-6(10(13)14)9-5(8(7)12)2-1-3-15-9/h4H,1-3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYKESVAFKSNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2N)Br)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695078
Record name 5-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

CAS RN

941692-27-9
Record name 5-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Reactant of Route 2
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Reactant of Route 3
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Reactant of Route 4
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Reactant of Route 5
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Reactant of Route 6
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

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